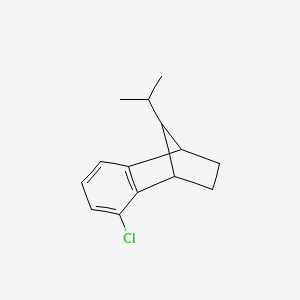

1-(3-Methylisoxazol-5-yl)propan-2-amine

Descripción general

Descripción

Molecular Structure Analysis

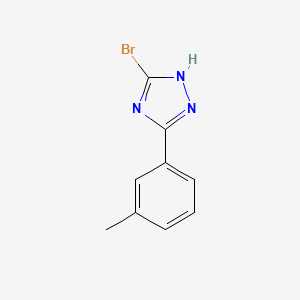

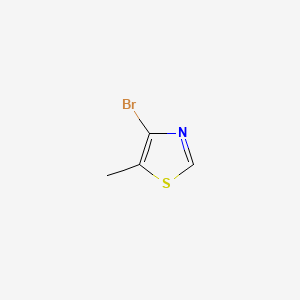

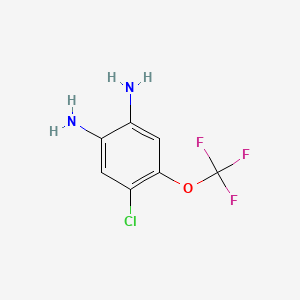

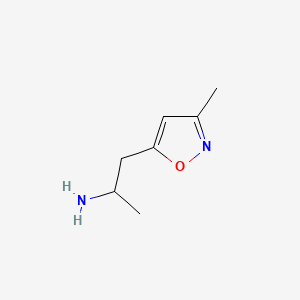

The InChI code for “1-(3-Methylisoxazol-5-yl)propan-2-amine” is 1S/C7H12N2O/c1-5(8)3-7-4-6(2)9-10-7/h4-5H,3,8H2,1-2H3 . This code provides a specific description of the molecule’s structure, including its atomic connectivity and tautomeric states.Physical And Chemical Properties Analysis

This compound appears as a pale-yellow to yellow-brown sticky oil to semi-solid substance . More detailed physical and chemical properties such as melting point, boiling point, and density may be found in specialized chemical databases .Aplicaciones Científicas De Investigación

Application in Medicinal Chemistry

- Specific Scientific Field : Medicinal Chemistry

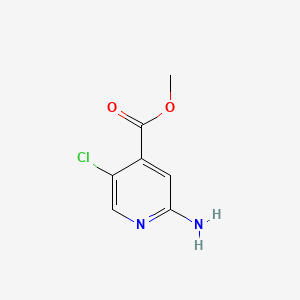

- Summary of the Application : “1-(3-Methylisoxazol-5-yl)propan-2-amine” has been used in the synthesis of novel sulphamethoxazole derivatives . These derivatives were designed and synthesized as part of a study exploring their anticancer and antimicrobial properties .

- Methods of Application or Experimental Procedures : The structures of the new compounds were confirmed based on a comprehensive characterization of spectral data by applied IR and 1H as well as 13C NMR spectroscopy . The prepared compounds were then tested for their anticancer and antimicrobial properties .

- Results or Outcomes : One of the compounds, Hydrazone 16b, demonstrated convincing anticancer effect against all tested cell cultures such as human prostate carcinoma PPC-1 and human kidney carcinoma CaKi-1 cell lines, and human fibroblasts HF . It showed higher activity against CaKi-1 cell line than the anticancer drugs axitinib and pazopanib used to treat renal cancer . Also, it was more active in the PPC-1 cell line compared to the approved PARP inhibitor Olaparib . Hydrazone 16b was also found to possess good antimicrobial properties against gram-positive bacteria strains of Staphylococcus aureus, Staphylococcus epidermidis, as well as Bacillus cereus .

Application in Heterocyclizations Involving Pyruvic Acids

- Specific Scientific Field : Organic Chemistry

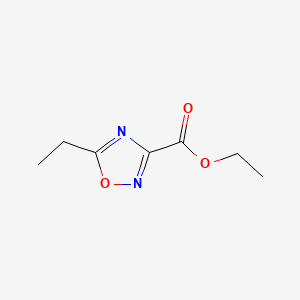

- Summary of the Application : “1-(3-Methylisoxazol-5-yl)propan-2-amine” has been used in heterocyclizations involving pyruvic acids . The multicomponent condensation of 3-amino-5-methylisoxazole, aromatic aldehyde, and pyruvic acid was not effective while the treatment of the starting amine with pyruvic acid derivatives led to suitable synthetic procedures for selective synthesis of furanones and pyrrolones .

- Methods of Application or Experimental Procedures : The chemical properties of 3-amino-5-methylisoxazole in the reactions involving pyruvic acid derivatives are reported . It was established that only NH2-nucleophilic center of 3-amino-5-methylisoxazole takes part in the heterocyclizations with pyruvic acid derivatives .

- Results or Outcomes : The treatment of the starting amine with pyruvic acid derivatives led to suitable synthetic procedures for selective synthesis of furanones and pyrrolones .

Application in Biodegradation of Sulfamethoxazole

- Specific Scientific Field : Environmental Science

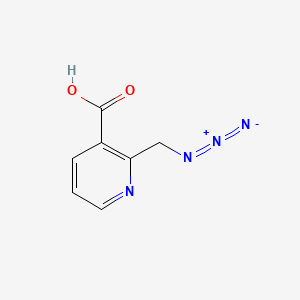

- Summary of the Application : “1-(3-Methylisoxazol-5-yl)propan-2-amine” is the major intermediate formed during sulfamethoxazole biodegradation by Pseudomonas psychrophila strain HA-4 . It is also the intermediate formed during the photocatalytic degradation of sulfamethoxazole (SMX) .

- Methods of Application or Experimental Procedures : The compound was used in the study of the biodegradation and photocatalytic degradation of sulfamethoxazole .

- Results or Outcomes : The study found that “1-(3-Methylisoxazol-5-yl)propan-2-amine” is a major intermediate in these degradation processes .

Application in Synthesis of Naphtho[1,2-e][1,3]oxazines

- Specific Scientific Field : Organic Chemistry

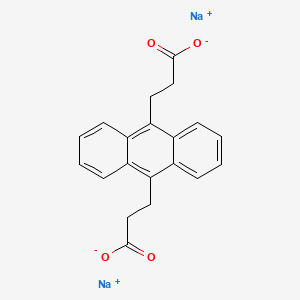

- Summary of the Application : “1-(3-Methylisoxazol-5-yl)propan-2-amine” has been used in the synthesis of naphtho[1,2-e][1,3]oxazines .

- Methods of Application or Experimental Procedures : The compound was used in the synthesis of naphtho[1,2-e][1,3]oxazines .

- Results or Outcomes : The study found that “1-(3-Methylisoxazol-5-yl)propan-2-amine” is a major intermediate in these synthesis processes .

Application in Therapeutic Potential of Isoxazole and its Analogs

- Specific Scientific Field : Medicinal Chemistry

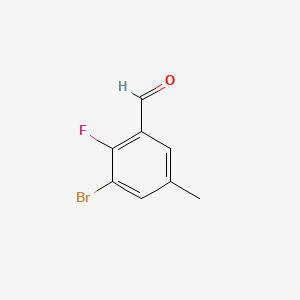

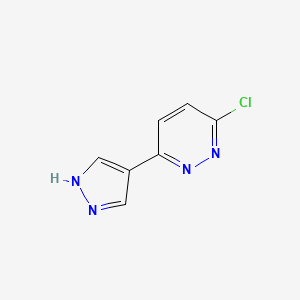

- Summary of the Application : “1-(3-Methylisoxazol-5-yl)propan-2-amine” has been used in the synthesis of new isoxazoles taking [3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole], a highly selective COX-1 inhibitor . COX-1 inhibition is considered as a promising therapeutic strategy for cancer and neuro-inflammation-derived neurodegenerative diseases .

- Methods of Application or Experimental Procedures : The compound was used in the synthesis of new isoxazoles .

- Results or Outcomes : The study found that “1-(3-Methylisoxazol-5-yl)propan-2-amine” is a major intermediate in these synthesis processes .

Safety And Hazards

The compound is labeled with the signal word “Danger” and has the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Propiedades

IUPAC Name |

1-(3-methyl-1,2-oxazol-5-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-5(8)3-7-4-6(2)9-10-7/h4-5H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKSNFMGMNTTLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401296016 | |

| Record name | α,3-Dimethyl-5-isoxazoleethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methylisoxazol-5-yl)propan-2-amine | |

CAS RN |

1207176-27-9 | |

| Record name | α,3-Dimethyl-5-isoxazoleethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207176-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,3-Dimethyl-5-isoxazoleethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.